molecular formula C21H17BrN2O3S B11365190 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B11365190
M. Wt: 457.3 g/mol
InChI Key: YXPNBVZEZHATEI-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that features a brominated dibenzo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from the appropriate dibenzo-thiazine precursor. The bromination of the dibenzo-thiazine core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The subsequent acetamide formation involves the reaction of the brominated intermediate with 2-methylphenylamine in the presence of acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and large-scale batch reactors for the acetamide formation. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of functionalized derivatives .

Scientific Research Applications

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The brominated dibenzo-thiazine core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide lies in its brominated structure, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C21H17BrN2O3S

Molecular Weight

457.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H17BrN2O3S/c1-14-6-2-4-8-18(14)23-21(25)13-24-19-11-10-15(22)12-17(19)16-7-3-5-9-20(16)28(24,26)27/h2-12H,13H2,1H3,(H,23,25)

InChI Key

YXPNBVZEZHATEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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